molecular formula C30H34N4O2 B11027355 Benzene-1,4-diylbis[(4-benzylpiperazin-1-yl)methanone]

Benzene-1,4-diylbis[(4-benzylpiperazin-1-yl)methanone]

Cat. No.: B11027355
M. Wt: 482.6 g/mol
InChI Key: MTBNWZHFPYYGOM-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO){4-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}METHANONE is a complex organic compound that features a piperazine ring substituted with benzyl groups and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO){4-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}METHANONE typically involves the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.

    Acylation Reaction: The benzylpiperazine is then reacted with 4-(chlorocarbonyl)phenylmethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO){4-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-BENZYLPIPERAZINO){4-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO){4-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The phenylmethanone group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.

Uniqueness

(4-BENZYLPIPERAZINO){4-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}METHANONE is unique due to its dual benzylpiperazine and phenylmethanone functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler aniline derivatives and other plasticizers.

Properties

Molecular Formula

C30H34N4O2

Molecular Weight

482.6 g/mol

IUPAC Name

[4-(4-benzylpiperazine-1-carbonyl)phenyl]-(4-benzylpiperazin-1-yl)methanone

InChI

InChI=1S/C30H34N4O2/c35-29(33-19-15-31(16-20-33)23-25-7-3-1-4-8-25)27-11-13-28(14-12-27)30(36)34-21-17-32(18-22-34)24-26-9-5-2-6-10-26/h1-14H,15-24H2

InChI Key

MTBNWZHFPYYGOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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